3-(6-Azidohexyloxy)-5-bromopyridine
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Overview
Description
3-(6-Azidohexyloxy)-5-bromopyridine: is a compound that features a pyridine ring substituted with a bromine atom at the 5-position and an azidohexyloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Azidohexyloxy)-5-bromopyridine typically involves the following steps:
Bromination: The starting material, 3-hydroxypyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The brominated intermediate is then alkylated with 6-bromohexanol to introduce the hexyloxy group at the 3-position.
Azidation: Finally, the hexyloxy group is converted to an azido group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(6-Azidohexyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).
Click Chemistry: Alkynes, copper(I) catalysts, solvents (e.g., DMF, DMSO).
Reduction: Reducing agents (e.g., triphenylphosphine, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products:
Substitution: Various substituted pyridines.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
Chemistry: 3-(6-Azidohexyloxy)-5-bromopyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules through click chemistry .
Biology and Medicine: The compound’s azido group allows for bioconjugation, making it useful in the development of biocompatible materials and drug delivery systems .
Industry: In materials science, it is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-(6-Azidohexyloxy)-5-bromopyridine primarily involves its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages.
Bromine Atom:
These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile for different applications.
Comparison with Similar Compounds
3,4-Diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles: These compounds also feature a pyridine ring with different substituents and have applications in fluorescence and biological activities.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: These compounds are known for their energetic properties and low sensitivities.
Uniqueness: 3-(6-Azidohexyloxy)-5-bromopyridine is unique due to its combination of an azido group and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H15BrN4O |
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Molecular Weight |
299.17 g/mol |
IUPAC Name |
3-(6-azidohexoxy)-5-bromopyridine |
InChI |
InChI=1S/C11H15BrN4O/c12-10-7-11(9-14-8-10)17-6-4-2-1-3-5-15-16-13/h7-9H,1-6H2 |
InChI Key |
NZTQAWJGDPYBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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